molecular formula C18H16N2O2S2 B3005181 6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 881446-04-4

6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3005181
CAS No.: 881446-04-4
M. Wt: 356.46
InChI Key: SBXHPHZIHPFBBY-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H16N2O2S2 and its molecular weight is 356.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • The synthesis of new pyrimidinones and their derivatives, including structures similar to 6-acetyl-2-(cinnamylthio)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, has shown promising antimicrobial activities. Some of these compounds were tested in vitro for their antimicrobial effects, showcasing potential as novel antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002; Aisha Hossan et al., 2012).

Synthesis and Chemical Properties

  • Studies have developed methods for synthesizing various thieno[2,3-d]pyrimidin-4(3H)-ones, exploring the chemical reactions and properties of these compounds. The research delves into different synthetic routes, offering insights into the construction of functionalized pyrimidines and pyrimidinones (V. Dorokhov, A. Komkov, S. Baranin, 2003; A. Davoodnia et al., 2009).

Anticancer Potential

  • The exploration of thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their anticancer activity has been a significant area of interest. These compounds have been synthesized and evaluated against various cancer cell lines, showing potential as anticancer agents. The studies focus on the design, synthesis, and biological evaluation of these compounds, aiming to identify new therapeutic options for cancer treatment (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Mechanism of Action

Thieno[2,3-d]pyrimidin-4(3H)-ones inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Properties

IUPAC Name

6-acetyl-5-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-11-14-16(22)19-18(20-17(14)24-15(11)12(2)21)23-10-6-9-13-7-4-3-5-8-13/h3-9H,10H2,1-2H3,(H,19,20,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXHPHZIHPFBBY-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC=CC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SC/C=C/C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.